![molecular formula C21H23FN6O B13716440 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methylphenyl group, a pyrazinylamino group, and a tetrahydro-indazole carboxamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves multiple steps, including the formation of the indazole core and the introduction of the fluoro-methylphenyl and pyrazinylamino groups. Common synthetic routes may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluoro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions using fluoro-methylbenzene derivatives.
Attachment of the Pyrazinylamino Group: This can be done through nucleophilic substitution reactions using pyrazine derivatives.
Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions that maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and chemical processes.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals, particularly in areas like cancer treatment or antimicrobial therapy.
Industry: Its chemical properties may make it useful in the production of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can be compared to similar compounds like:
3-(4-Fluoro-2-methylphenyl)piperazin-2-one: This compound shares the fluoro-methylphenyl group but has a different core structure, leading to different chemical and biological properties.
1-(4-fluoro-3-methylphenyl)piperazine: Another similar compound with a fluoro-methylphenyl group, but with a piperazine core instead of an indazole core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23FN6O |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylphenyl)-N-[2-(pyrazin-2-ylamino)ethyl]-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN6O/c1-14-6-7-15(12-17(14)22)28-18-5-3-2-4-16(18)20(27-28)21(29)26-11-10-25-19-13-23-8-9-24-19/h6-9,12-13H,2-5,10-11H2,1H3,(H,24,25)(H,26,29) |
Clave InChI |
RFGCPAYQMVAHEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)NCCNC4=NC=CN=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



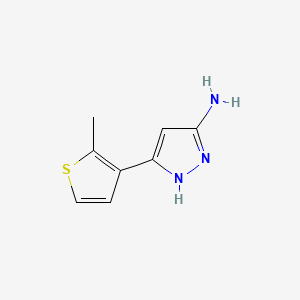
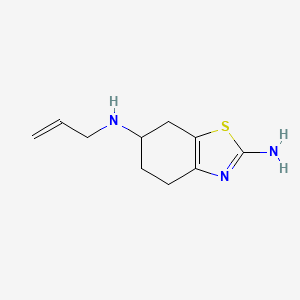
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)

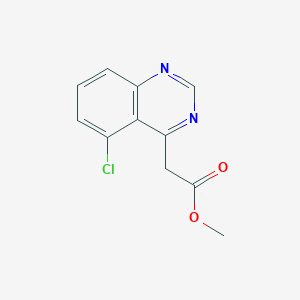
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
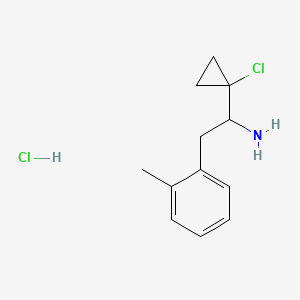
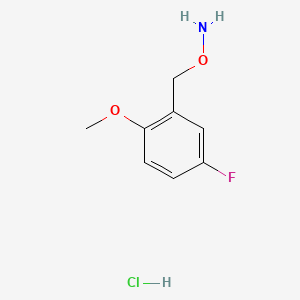
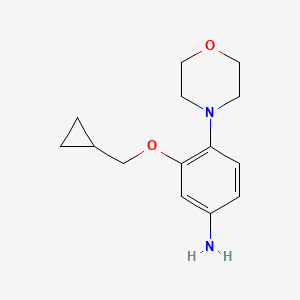
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
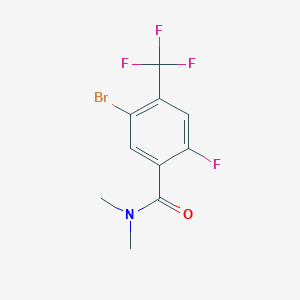
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
